![molecular formula C14H12SSe B14484713 {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene CAS No. 65034-50-6](/img/structure/B14484713.png)
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene is a chemical compound known for its unique structure, which includes both phenylselanyl and sulfanyl groups attached to an ethenyl backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene typically involves the reaction of phenylselanyl chloride with an appropriate sulfanyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.
Substitution: The phenylselanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides and selenoxides, while reduction can produce sulfides and selenides .
Applications De Recherche Scientifique
{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to {[1-(Phenylselanyl)ethenyl]sulfanyl}benzene include:
- {[1-(Phenylselanyl)ethenyl]sulfanyl}toluene
- {[1-(Phenylselanyl)ethenyl]sulfanyl}phenol
- {[1-(Phenylselanyl)ethenyl]sulfanyl}aniline
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of phenylselanyl and sulfanyl groups attached to an ethenyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
65034-50-6 |
|---|---|
Formule moléculaire |
C14H12SSe |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-phenylselanylethenylsulfanylbenzene |
InChI |
InChI=1S/C14H12SSe/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H2 |
Clé InChI |
AWDRVECCXMIHLJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(SC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


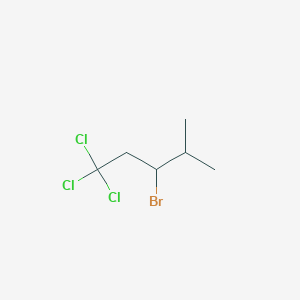
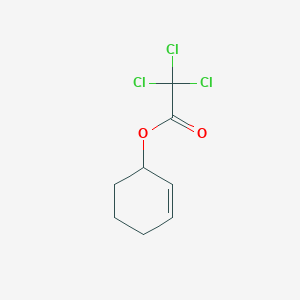
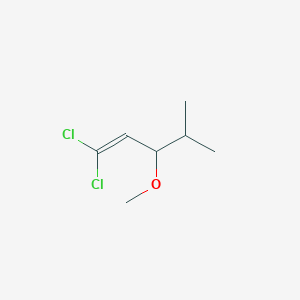
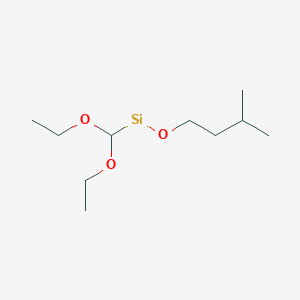

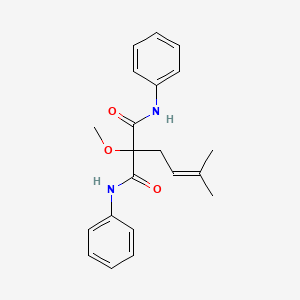
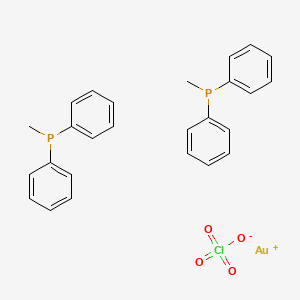
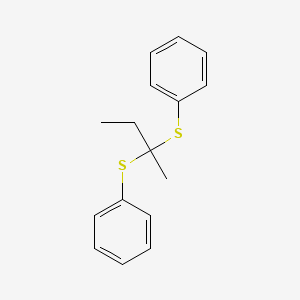

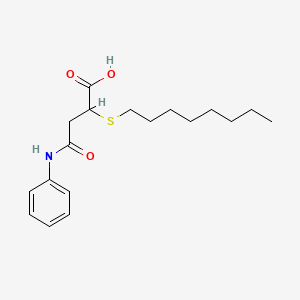
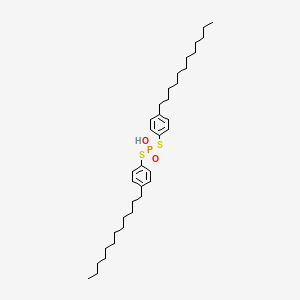
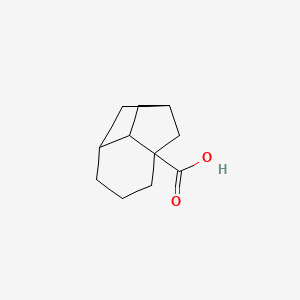
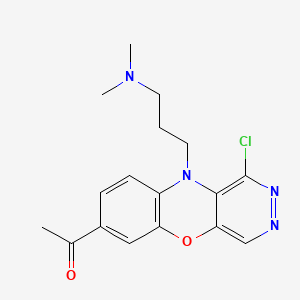
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)
